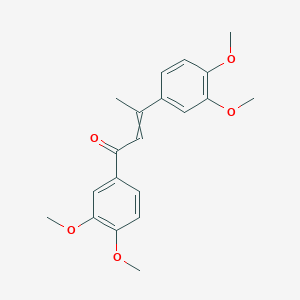
1,3-Bis(3,4-dimethoxyphenyl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- is an organic compound with the molecular formula C20H22O5. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a butenone backbone. It is known for its applications in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- typically involves the aldol condensation reaction. This reaction is performed under basic conditions, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which subsequently undergoes dehydration to yield the α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the aldol condensation reaction remains a fundamental approach in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
化学反应分析
Types of Reactions
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated carbonyl compounds.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic aromatic substitution can introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated ketones or alcohols.
科学研究应用
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals
作用机制
The mechanism of action of 2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- involves its interaction with molecular targets through its α,β-unsaturated carbonyl group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon, leading to various biological and chemical effects. The compound’s aromatic rings also contribute to its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one: Similar in structure but with different substituents on the aromatic rings.
1,5-Bis(4’-methoxyphenyl)-1,4-pentadien-3-one: Another compound with a similar backbone but different functional groups.
Uniqueness
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
属性
CAS 编号 |
61638-90-2 |
|---|---|
分子式 |
C20H22O5 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
1,3-bis(3,4-dimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C20H22O5/c1-13(14-6-8-17(22-2)19(11-14)24-4)10-16(21)15-7-9-18(23-3)20(12-15)25-5/h6-12H,1-5H3 |
InChI 键 |
CMLRAMRCLMZLGR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)
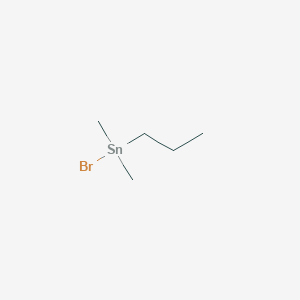
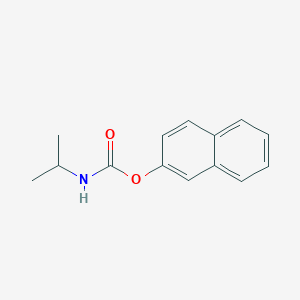
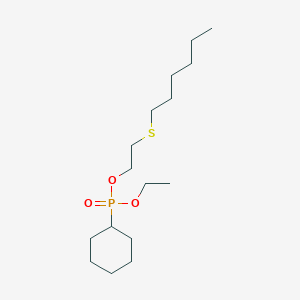
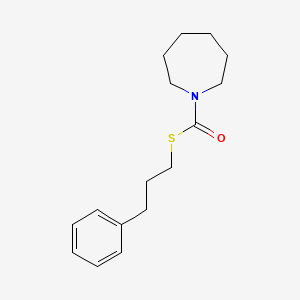

![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
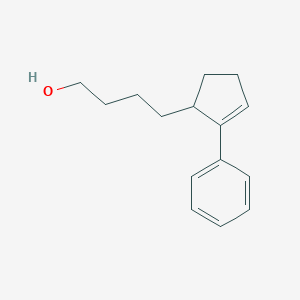
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
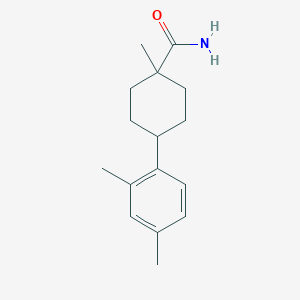
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
